molecular formula C18H16N2O6 B401029 N~1~,N~2~-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide

N~1~,N~2~-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide

Cat. No.: B401029
M. Wt: 356.3g/mol
InChI Key: VLCUDUKHHKCKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide is an organic compound with the molecular formula C18H16N2O6. It is characterized by the presence of two 1,3-benzodioxole groups attached to an ethanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification methods and quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(1,3-benzodioxol-5-ylmethyl)ethanediamide is unique due to its specific structural features, such as the presence of two benzodioxole groups and an ethanediamide backbone. These features confer distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C18H16N2O6

Molecular Weight

356.3g/mol

IUPAC Name

N,N'-bis(1,3-benzodioxol-5-ylmethyl)oxamide

InChI

InChI=1S/C18H16N2O6/c21-17(19-7-11-1-3-13-15(5-11)25-9-23-13)18(22)20-8-12-2-4-14-16(6-12)26-10-24-14/h1-6H,7-10H2,(H,19,21)(H,20,22)

InChI Key

VLCUDUKHHKCKIW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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